molecular formula C14H13IO2 B1444782 (2-(Benzyloxy)-5-iodophenyl)methanol CAS No. 636594-69-9

(2-(Benzyloxy)-5-iodophenyl)methanol

Cat. No. B1444782
CAS RN: 636594-69-9
M. Wt: 340.16 g/mol
InChI Key: RPZHTNAQECYZQG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The specific molecular structure of “(2-(Benzyloxy)-5-iodophenyl)methanol” is not provided in the sources retrieved .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the sources retrieved .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and reactivity. The specific physical and chemical properties of “this compound” are not provided in the sources retrieved .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Regio- and Stereoselective Photodimerization : Diethyl 1,2-benzoxaphosphorine-3-carboxylates undergo regio- and stereoselective [2+2] photodimerization in methanol solution, indicating potential utility in creating complex organic structures with precise stereochemical control (R. Nikolova et al., 2002).
  • Electrooxidative Cyclization : Novel oxazinane and oxazolidine derivatives synthesized from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols demonstrate the efficacy of electrooxidative methods in organic synthesis, showcasing the manipulation of benzyl-protected alcohols and amines (M. Okimoto et al., 2012).

Materials Science

  • Nanoparticle Synthesis : A hetero bicyclic compound is utilized as a reducing and stabilizing agent for preparing zinc nanoparticles, illustrating the role of complex organic molecules in nanomaterials synthesis and stabilization (V. Pushpanathan et al., 2014).

Medicinal Chemistry and Pharmacology

  • Synthesis of Bioactive Compounds : Through methodologies such as In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement, furan-2-yl(phenyl)methanol derivatives are converted into benzo[b][1,4]thiazine or oxazine derivatives, demonstrating the synthetic pathways towards potentially therapeutic agents (B. Reddy et al., 2012).

Green Chemistry

  • CO2 Promoted Hydrogenolysis : The hydrogenolysis of benzylic alcohols and derivatives is enhanced in CO2-expanded methanol, showcasing the integration of green chemistry principles in the modification of organic molecules for various applications (Hsin-Wei Lin et al., 2013).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other molecules at the atomic level. The specific mechanism of action for “(2-(Benzyloxy)-5-iodophenyl)methanol” is not provided in the sources retrieved .

Safety and Hazards

The safety and hazards of a chemical compound refer to the potential risks associated with its handling and use. The specific safety and hazards information for “(2-(Benzyloxy)-5-iodophenyl)methanol” is not provided in the sources retrieved .

Future Directions

The future directions of research and development involving “(2-(Benzyloxy)-5-iodophenyl)methanol” are not explicitly mentioned in the sources retrieved .

properties

IUPAC Name

(5-iodo-2-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZHTNAQECYZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733113
Record name [2-(Benzyloxy)-5-iodophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

636594-69-9
Record name [2-(Benzyloxy)-5-iodophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 ml of a 1M diisobutylaluminum hydride solution in dichloromethane are added to a solution, cooled to 0° C., of 33.98 g (100.5 mmol) of 2-benzyloxy-5-iodobenzaldehyde (Example 2A) in 200 ml of dichloromethane. After stirring at 0° C. for 2 h, a saturated potassium sodium tartrate solution is added while cooling (highly exothermic reaction), and the reaction mixture is stirred for a further 2 h. After the separation of the phases, the organic phase is washed twice with water and once with a saturated aqueous sodium chloride solution and dried over sodium sulfate. The solvent is evaporated in vacuo. 31.8 g (93% of theory) of product are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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